molecular formula C21H26N4O4S B2466377 ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate CAS No. 921486-67-1

ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate

Cat. No.: B2466377
CAS No.: 921486-67-1
M. Wt: 430.52
InChI Key: BSKJDAYLAUZYLQ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring conjugated to a 1,3-thiazole moiety via an acetyl linker. The thiazole group is further substituted with a carbamoyl urea derivative of 4-methylphenyl.

Properties

IUPAC Name

ethyl 1-[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-29-19(27)15-5-4-10-25(12-15)18(26)11-17-13-30-21(23-17)24-20(28)22-16-8-6-14(2)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJDAYLAUZYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carbamoyl group using carbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted piperidines

Scientific Research Applications

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Piperidine vs. Pyrrole/Thiophene/Pyrazole :
    • The target compound’s piperidine core (a six-membered saturated ring) contrasts with pyrrole (five-membered aromatic, ), thiophene (sulfur-containing aromatic, ), and pyrazole (two adjacent nitrogens, ). Piperidine’s basicity and conformational flexibility may enhance bioavailability compared to planar aromatic systems .

Thiazole Substituents and Linkers

  • Thiazole Functionalization: The target’s 1,3-thiazole is substituted at position 4 with an acetyl-piperidine group and at position 2 with a carbamoyl urea (4-methylphenyl). In contrast, the compound in features a thiazol-2-yl carbamoyl linked to pyrrole, while describes thiazol-2-yl amino groups attached to piperidine. These variations influence hydrogen-bonding capacity and steric bulk .

Substituent Effects

  • Aromatic Substituents :
    • The 4-methylphenyl group in the target compound introduces moderate electron-donating effects, contrasting with the 4-fluorophenyl in (electron-withdrawing) and ethoxyphenyl in (strong electron-donating). Such differences impact solubility, logP values, and target affinity .
  • Carbamoyl Urea vs. Simple Carbamates :
    • The carbamoyl urea in the target compound may enhance stability and hydrogen-bonding interactions compared to simpler carbamates (e.g., ’s ethyl piperazine carboxylates) .

Pharmacological Implications

  • Local Anesthetic Activity :
    • Thiazole derivatives in exhibit local anesthetic properties, attributed to sodium channel modulation. The target’s piperidine-thiazole-acetyl structure could extend duration of action due to improved lipid solubility .
  • Enzyme Inhibition Potential: Piperidine-based compounds () often target proteases or kinases. The acetyl-thiazole-piperidine framework may serve as a scaffold for kinase inhibitors, leveraging thiazole’s metal-chelating capacity .

Structural and Functional Data Table

Compound Feature Target Compound (Pyrrole-Thiazole) (Thiophene-Piperidine) (Piperazine Carboxylate)
Core Heterocycle Piperidine Pyrrole Thiophene Piperazine
Thiazole/Thiophene Subst. 2-{[(4-methylphenyl)carbamoyl]amino}, 4-acetyl-piperidine 4-phenyl, 2-carbamoyl 5-piperidinylcarbonyl, 4-methyl N/A
Key Functional Groups Carbamoyl urea, acetyl linker Carbamoyl, methyl ester Fluorobenzoyl amino, methyl ester Ethoxyphenyl carbamoyl
Predicted logP ~3.5 (moderate lipophilicity) ~2.8 ~3.1 ~2.5
Therapeutic Indication Hypothesized: Kinase inhibition, CNS modulation Local anesthesia Unreported Unreported

Notes

  • All pharmacological inferences are derived from structurally related compounds; experimental validation is required.
  • The absence of direct solubility or toxicity data necessitates caution in preclinical development.

Biological Activity

Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with various biological activities.
  • Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its role in numerous pharmaceuticals.
  • Acetyl and Carbamoyl Groups : These functional groups can enhance solubility and bioactivity.

Molecular Formula

The molecular formula for this compound is C₁₈H₂₃N₃O₄S.

Physical Properties

PropertyValue
Molecular Weight365.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown promise in inhibiting various cancer cell lines.

Case Study: Thiazole Derivatives

A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values ranging from 5 to 20 μM. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Compounds containing thiazole rings have also been explored for their antimicrobial properties. This compound may exhibit similar activities.

Research Findings

Research indicates that thiazole-containing compounds demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL .

Anti-inflammatory Effects

Anti-inflammatory properties are another area where this compound may show efficacy. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .

Q & A

Q. What strategies mitigate off-target effects in animal models?

  • Recommendations :
  • Selective Delivery : Nanoparticle encapsulation (PLGA polymers) for tumor-targeted release, reducing hepatic exposure .
  • Dose Escalation Studies : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) in BALB/c mice at 10, 25, and 50 mg/kg doses .
  • CRISPR Screening : Identify genetic modifiers of toxicity using genome-wide knockout libraries .

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